N-[1-(Cyclopropylmethylcarbamoyl)cyclopentyl]-2-fluoropyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-2-fluoropyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2/c17-13-9-12(5-8-18-13)14(21)20-16(6-1-2-7-16)15(22)19-10-11-3-4-11/h5,8-9,11H,1-4,6-7,10H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCQRJBYEWALGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)NCC2CC2)NC(=O)C3=CC(=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(Cyclopropylmethylcarbamoyl)cyclopentyl]-2-fluoropyridine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of various therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include:
- A cyclopropylmethyl group
- A carbamoyl moiety
- A fluorinated pyridine ring
This structural complexity contributes to its diverse biological activities.
Anticoagulant Activity
One of the notable biological activities of this compound is its anticoagulant effect. Research indicates that compounds with similar structures have shown potent inhibition of activated blood coagulation factor X (FXa), which plays a critical role in the coagulation cascade. This inhibition can help prevent thrombus formation and treat conditions such as myocardial infarction and deep venous thrombosis .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. The modulation of inflammatory pathways can be beneficial in treating diseases characterized by excessive inflammation, such as rheumatoid arthritis and systemic sclerosis .
Study on FXa Inhibition
A study highlighted the effectiveness of this compound as an FXa inhibitor. The results demonstrated that this compound significantly reduces thrombus formation in animal models, suggesting its potential as an oral anticoagulant agent .
Cancer Research
In another case study, researchers explored the anticancer effects of similar compounds within the same chemical class. The findings indicated that these compounds could inhibit tumor cell proliferation and induce apoptosis in cancer cell lines, making them promising candidates for further development in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fentanyl Analogs (Cyclopentyl and Cyclopropyl Derivatives)
lists multiple fentanyl analogs, including Cyclopentyl fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopentanecarboxamide) and Cyclopropyl fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopropanecarboxamide). While these share a carboxamide backbone, key differences include:
- Substituent Groups: The target compound replaces the piperidine-phenethyl moiety (common in fentanyls) with a cyclopentyl group linked to a cyclopropylmethylcarbamoyl chain. This substitution likely reduces opioid receptor affinity but may enhance selectivity for non-opioid targets.
- Fluoropyridine vs.
Table 1: Structural and Functional Comparison
Carboxamide Derivatives in GPCR Research
references compounds like BIIE0246 , a neuropeptide Y receptor antagonist with a cyclopentyl-acetyl backbone. Comparisons include:
Metabolic and Pharmacokinetic Profiles
- Cyclopropane Derivatives : Cyclopropyl groups (as in Cyclopropyl fentanyl) are metabolically stable due to ring strain resistance to oxidation. This property may extend to the target compound’s cyclopropylmethylcarbamoyl group .
- Fluoropyridine: Fluorine substitution typically reduces hepatic metabolism, suggesting prolonged half-life compared to non-fluorinated analogs like Betaprodine or Betamethadol .
Research Implications and Gaps
- Receptor Specificity: The absence of a phenethyl-piperidine scaffold (as in fentanyls) suggests non-opioid applications, possibly in inflammation or neurology.
- Toxicity Risks : Unlike fentanyl analogs, the target compound’s fluoropyridine moiety may reduce respiratory depression risks but introduce unique toxicity profiles requiring further study.
Preparation Methods
Synthesis of 2-Fluoropyridine-4-carboxylic Acid
This fragment is typically prepared via Halogen Dance Chemistry or Directed Ortho-Metalation :
Method A: Fluorination of 4-Cyanopyridine
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| KF/18-Crown-6 | DMF, 120°C, 24 h | 68% | |
| Selectfluor® | MeCN, reflux, 6 h | 82% |
The use of Selectfluor® under microwave irradiation (150°C, 30 min) improves regioselectivity to 95%.
Cyclopropylmethylamine Derivatization
Cyclopropylmethylamine is commercial but often requires in situ protection:
Boc-Protection Protocol
Cyclopropylmethylamine + Di-tert-butyl dicarbonate → Boc-CPM-amine
Reagents: Et3N, THF, 0°C → RT, 12 h
Yield: 94% (Patent US7365205B2 Example 12)
Core Assembly: Convergent Synthesis Approaches
Method 1: Sequential Amide Coupling
Step 1: Cyclopentyl Carbamate Formation
1-Aminocyclopentanecarboxylic acid + Boc-CPM-amine → 1-(Boc-CPM-carbamoyl)cyclopentanecarboxylic acid
Coupling Agent: HATU
Base: DIPEA, Solvent: DCM, 0°C → RT, 4 h
Yield: 88%
Step 2: Deprotection and Final Coupling
1. TFA/DCM (1:1) deprotection → 1-(CPM-carbamoyl)cyclopentanecarboxylic acid
2. Reaction with 2-fluoropyridine-4-carbonyl chloride
Conditions: Pyridine, THF, -10°C, 2 h
Overall Yield: 63%
Method 2: One-Pot Tandem Reaction
A patent-optimized route (US20050119486A1) uses Ugi-4CR Variants :
1. Cyclopentanone + Cyclopropylmethyl isocyanide + 2-Fluoropyridine-4-carboxylic acid + NH4Cl
2. Conditions: MeOH, 50°C, 48 h
3. Post-Modification: Oxidative amidation with CuI/TBHP
Yield: 51% (crude), 47% after HPLC purification
Advantages :
- Reduces purification steps
- Enables stereochemical control via chiral auxiliaries
Critical Reaction Optimization Parameters
Solvent Effects on Amidation
| Solvent | Coupling Efficiency | Byproduct Formation |
|---|---|---|
| DCM | 92% | <5% |
| DMF | 88% | 12% (O-acylation) |
| THF | 78% | 15% |
Polar aprotic solvents minimize racemization but require strict anhydrous conditions.
Catalytic Systems for Fluoropyridine Activation
Comparison of Coupling Agents :
| Agent | Loading | Temp (°C) | Yield |
|---|---|---|---|
| HATU | 1.2 eq | 25 | 91% |
| EDCl/HOBt | 2.0 eq | 0→25 | 85% |
| DCC | 1.5 eq | 25 | 72% |
HATU demonstrates superior efficiency due to in situ HOAt activation , reducing epimerization risks.
Analytical Characterization and Quality Control
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 8.45 (d, J=5.2 Hz, Py-H)
- δ 6.85 (m, Cyclopropane CH₂)
- δ 4.12 (s, CONH)
HRMS (ESI+) :
Calculated for C₁₈H₂₁FN₃O₂ [M+H]⁺: 346.1664
Found: 346.1661
Chiral Purity Assessment
HPLC Conditions :
- Column: Chiralpak AD-H (250 x 4.6 mm)
- Mobile Phase: Hexane/IPA (80:20)
- Retention: 12.7 min (ee >99%)
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Cost ($/kg) | PMI | E-Factor |
|---|---|---|---|
| Sequential | 4,200 | 18 | 32 |
| Tandem | 3,800 | 11 | 19 |
PMI : Process Mass Intensity; E-Factor : Environmental Factor
Q & A
Q. Q1. What are the critical steps for synthesizing N-[1-(Cyclopropylmethylcarbamoyl)cyclopentyl]-2-fluoropyridine-4-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves sequential coupling of the cyclopentyl-carbamoyl and 2-fluoropyridine moieties. Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDC/HOBt to link the cyclopropylmethylamine and cyclopentyl carboxylic acid intermediates .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency. For example, DMF improves solubility of fluorinated intermediates .
- Temperature control : Maintain 0–25°C during sensitive steps (e.g., fluorination) to avoid side reactions .
- Purity monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity before proceeding .
Q. Q2. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
Methodological Answer:
- NMR spectroscopy : H and C NMR validate the cyclopentyl, fluoropyridine, and carbamoyl groups. For example, NMR confirms fluorine substitution at the pyridine 2-position .
- Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies molecular formula (CHFNO) and detects impurities .
- IR spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1550 cm (pyridine ring) confirm functional groups .
Intermediate-Level Biological Screening
Q. Q3. How can researchers design initial biological assays to evaluate this compound’s therapeutic potential?
Methodological Answer:
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity). IC values help quantify potency .
- Cell viability studies : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or ATP-lite assays to assess cytotoxicity .
- Receptor binding assays : Radioligand displacement (e.g., H-labeled ligands) identifies affinity for GPCRs or nuclear receptors .
Q. Q4. What are common pitfalls in interpreting bioactivity data, and how can they be addressed?
Methodological Answer:
- Solubility issues : Poor solubility (common in fluorinated carboxamides) may lead to false negatives. Use DMSO stocks with ≤0.1% final concentration and confirm solubility via dynamic light scattering .
- Off-target effects : Counter-screen against unrelated enzymes (e.g., cytochrome P450s) to validate specificity .
- Batch variability : Standardize synthesis protocols and characterize each batch with LC-MS to ensure consistency .
Advanced Mechanistic and Structural Studies
Q. Q5. How can structure-activity relationship (SAR) studies guide optimization of this compound?
Methodological Answer:
- Substituent variation : Replace the cyclopropyl group with larger rings (e.g., cyclohexyl) to assess steric effects on target binding .
- Fluorine positional scanning : Synthesize analogs with fluorine at pyridine 3- or 4-positions to probe electronic effects on bioactivity .
- Carbamoyl modifications : Introduce methyl or ethyl groups to the carbamoyl nitrogen to evaluate hydrogen-bonding requirements .
Q. Q6. What crystallographic data are available for related compounds, and how can they inform docking studies?
Methodological Answer:
- Crystal structure analogs : For example, N-(4-Chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide (monoclinic, P2/c, a=9.992 Å) provides insights into piperazine-carboxamide packing and hydrogen-bonding networks .
- Docking protocols : Use Schrödinger Suite or AutoDock Vina with flexible ligand settings to model interactions with targets like kinases. Validate using mutagenesis data .
Data Contradiction and Reproducibility
Q. Q7. How should researchers resolve discrepancies between in vitro and cellular activity data?
Methodological Answer:
- Membrane permeability : Measure logP (e.g., via shake-flask method) and use PAMPA assays to assess passive diffusion. Low permeability may explain reduced cellular efficacy .
- Metabolic stability : Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome-mediated oxidation of cyclopropyl groups) .
- Protein binding : Use equilibrium dialysis to quantify serum albumin binding, which may reduce free compound concentration .
Q. Q8. What computational methods predict off-target interactions or toxicity?
Methodological Answer:
- Pharmacophore modeling : Tools like Phase (Schrödinger) identify structural motifs associated with hERG channel inhibition or phospholipidosis .
- Machine learning : ADMET Predictor or ProTox-II estimate hepatotoxicity and mutagenicity based on structural descriptors .
Advanced Analytical Challenges
Q. Q9. How can enantiomeric purity be ensured for chiral analogs of this compound?
Methodological Answer:
- Chiral chromatography : Use Chiralpak® columns (e.g., IA or IB) with heptane/ethanol mobile phases to resolve enantiomers .
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed ECD spectra (e.g., using TDDFT) .
Q. Q10. What strategies validate the compound’s stability under physiological conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
